molecular formula C13H20Br2N4OSi B15062093 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine

6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B15062093
M. Wt: 436.22 g/mol
InChI Key: GRJJRDPIFACMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of two bromine atoms and a tert-butyldimethylsilyl-protected hydroxyl group. It is used in various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide

    Protection: tert-butyldimethylsilyl chloride, imidazole, dimethylformamide

    Deprotection: Tetra-n-butylammonium fluoride, acetic acid/water mixture

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted triazolopyrazines can be obtained.

    Deprotected Hydroxyl Compound: Removal of the tert-butyldimethylsilyl group yields the free hydroxyl derivative.

Scientific Research Applications

6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the triazolopyrazine core can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2-(2-hydroxyethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure but without the tert-butyldimethylsilyl protection.

    6,8-Dibromo-2-(2-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Similar structure with a methoxyethyl group instead of the tert-butyldimethylsilyl-protected hydroxyl group.

Uniqueness

The presence of the tert-butyldimethylsilyl-protected hydroxyl group in 6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H20Br2N4OSi

Molecular Weight

436.22 g/mol

IUPAC Name

tert-butyl-[2-(6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethoxy]-dimethylsilane

InChI

InChI=1S/C13H20Br2N4OSi/c1-13(2,3)21(4,5)20-7-6-10-17-12-11(15)16-9(14)8-19(12)18-10/h8H,6-7H2,1-5H3

InChI Key

GRJJRDPIFACMBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=NN2C=C(N=C(C2=N1)Br)Br

Origin of Product

United States

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